3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde
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Description
3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.155. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Reactions
The constrained structure of bicyclic systems, similar to 3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde, plays a crucial role in organocatalytic reactions. For example, 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, a related compound, demonstrates improved enantioselectivity in aldol reactions due to its unique acid geometry. This illustrates the potential of such bicyclic systems in enhancing the selectivity of catalytic processes (Armstrong et al., 2009).
Photochemical and Thermal Isomerization
Bicyclic compounds undergo fascinating transformations under both thermal and light-induced conditions. For instance, 8-Oxabicyclo[5.1.0]octa-2,4-diene, when subjected to pyrolysis, yields a variety of aromatic products through pericyclic reactions. Such transformations underscore the potential of bicyclic compounds in synthesizing valuable chemical intermediates (Schiess & Wisson, 1974).
Backbone-Constrained Analogues Synthesis
The synthesis of backbone-constrained analogues of γ-amino butyric acid (GABA) using bicyclic frameworks such as 2-Oxa-5-azabicyclo[2.2.1]heptane showcases the utility of these compounds in developing analogues of FDA-approved drugs like baclofen and pregabalin. This approach highlights the versatility of bicyclic compounds in medicinal chemistry (Garsi et al., 2022).
Advanced Building Blocks for Drug Discovery
The rapid synthesis of substituted 3-azabicyclo[3.2.0]heptanes from basic chemicals via photochemical cyclization demonstrates the potential of such bicyclic compounds as advanced building blocks in drug discovery. This method offers a streamlined pathway to access complex structures that are relevant in pharmaceutical research (Denisenko et al., 2017).
Catalytic Synthesis of Azabicyclo Carbaldehydes
Bicyclic compounds also serve as precursors in the catalytic synthesis of azabicyclo carbaldehydes, showcasing their utility in constructing molecules with significant stereo specificity. This application further demonstrates the role of bicyclic compounds in facilitating complex synthetic transformations (Pan et al., 2015).
Properties
IUPAC Name |
3-oxabicyclo[4.1.0]heptane-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-3-6-5-1-2-9-4-7(5)6/h3,5-7H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSFQOOKZONXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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